molecular formula C12H12N2O3 B1680315 Phenobarbital CAS No. 50-06-6

Phenobarbital

Cat. No.: B1680315
CAS No.: 50-06-6
M. Wt: 232.23 g/mol
InChI Key: DDBREPKUVSBGFI-UHFFFAOYSA-N
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Description

Phenobarbital, also known as phenobarbitone, is a barbiturate medication primarily used to manage and treat seizures, including epilepsy. It is also utilized for its sedative and hypnotic properties. Discovered in 1912, this compound is one of the oldest anti-seizure medications still in use today. It is listed on the World Health Organization’s List of Essential Medicines due to its efficacy and importance in healthcare .

Mechanism of Action

Target of Action

Phenobarbital primarily targets the gamma-aminobutyric acid subtype A (GABAA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain a balance between neuronal excitation and inhibition.

Mode of Action

This compound acts as an allosteric modulator of the GABAA receptors . It enhances the binding of GABA to its receptors, thereby increasing synaptic inhibition . This results in an elevation of the seizure threshold and a reduction in the spread of seizure activity from a seizure focus . Additionally, this compound may inhibit calcium channels, leading to a decrease in excitatory transmitter release .

Biochemical Pathways

This compound’s action on GABAA receptors and calcium channels affects multiple biochemical pathways. By enhancing GABAergic inhibition, it dampens neuronal excitability and reduces the likelihood of seizure initiation. The inhibition of calcium channels disrupts the release of excitatory neurotransmitters, further contributing to its anticonvulsant effects .

Pharmacokinetics

This compound exhibits high bioavailability (>90%) and is rapidly absorbed following oral administration . Its volume of distribution is approximately 0.61 L/kg in adults and 1.0 L/kg in newborns . This compound is extensively metabolized in the liver to two major metabolites, p-hydroxythis compound and 9-d-glucopyranosylthis compound . The clearance of this compound can increase due to autoinduction, which may necessitate an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged this compound in urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of inhibitory neurotransmission and the suppression of excitatory neurotransmission. This results in a decrease in neuronal excitability, which can help to prevent the initiation and spread of seizures .

Action Environment

Environmental factors such as concomitant use of other antiepileptic drugs and individual characteristics like body weight and age can influence the action, efficacy, and stability of this compound . For instance, other antiepileptic drugs can affect the pharmacokinetics of this compound, potentially altering its therapeutic efficacy . Furthermore, the rate of this compound absorption may be influenced by drugs or diseases that affect gastrointestinal motility .

Biochemical Analysis

Biochemical Properties

Phenobarbital interacts with gamma-aminobutyric acid (GABA) subtype receptors, increasing synaptic inhibition . It also inhibits glutamate-induced depolarizations . The compound’s interaction with these receptors and enzymes plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing synaptic inhibition, which has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus . It may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by acting on GABAA receptors, increasing synaptic inhibition . This action elevates the seizure threshold and reduces the spread of seizure activity from a seizure focus . This compound may also inhibit calcium channels, leading to a decrease in excitatory transmitter release .

Temporal Effects in Laboratory Settings

This compound is extensively metabolized in the liver to two major metabolites . It undergoes autoinduction so that its clearance can increase, which may require an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged this compound in urine .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it is commonly used to treat seizures in young animals . It is crucial to monitor the dosage as high doses can lead to adverse effects .

Metabolic Pathways

This compound is extensively metabolized in the liver to two major metabolites . CYP2C9 plays a major role in the metabolism of this compound to p-hydroxythis compound with minor metabolism by CYP2C19 and CYP2E1 .

Transport and Distribution

After oral ingestion, this compound is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.61 L/kg in adults and 1.0 L/kg in newborns . It is distributed to all body tissues .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily localizes in the cytoplasm where it can interact with GABAA receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenobarbital is synthesized through a condensation reaction between diethyl malonate and urea, followed by cyclization and subsequent reaction with phenylacetic acid. The process involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Phenobarbital undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenobarbital has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenobarbital’s long history and continued use in medicine highlight its significance and versatility as a therapeutic agent.

Properties

IUPAC Name

5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
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InChI

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
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InChI Key

DDBREPKUVSBGFI-UHFFFAOYSA-N
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Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2
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Molecular Formula

C12H12N2O3
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Related CAS

57-30-7 (mono-hydrochloride salt)
Record name Phenobarbital [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID5021122
Record name Phenobarbital
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Molecular Weight

232.23 g/mol
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Physical Description

Phenobarbital appears as odorless white crystalline powder or colorless crystals. A saturated aqueous solution is acid to litmus (approximately pH 5). Slightly bitter taste. (NTP, 1992), Solid
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Flash Point

345 °F (NTP, 1992)
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Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 57 °F (NTP, 1992), 1 g soluble in: about 1 L water ; 8 mL alcohol; 40 mL chloroform; 12 mL ether; about 700 mL benzene. Solluble in alkali hydroxides and carbonates., LOW LIPID SOLUBILITY, Insoluble in benzene; soluble in ethanol, ethyl ether; slightly soluble in dimehtyl sulfoxide, Soluble in alcohol, ether, chloroform, alkali hydroxides, alkali carbonate solutions, In water, 1.11X10+3 mg/L at 25 °C., 2.76e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Phenobarbital acts on GABAA receptors, increasing synaptic inhibition. This has the effect of elevating seizure threshold and reducing the spread of seizure activity from a seizure focus. Phenobarbital may also inhibit calcium channels, resulting in a decrease in excitatory transmitter release. The sedative-hypnotic effects of phenobarbital are likely the result of its effect on the polysynaptic midbrain reticular formation, which controls CNS arousal., /Phenobarbital/ produces anticonvulsant effects in subhypnotic doses. The drug lowers serum bilirubin concentrations in neonates and patients with congenital nonhemolytic unconjugated hyperbilirubinemia and patients with chronic intrahepatic cholestasis, presumably by induction of glucuronyl transferase, the enzyme which conjugates bilirubin., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Phenobarbital (12 total), please visit the HSDB record page.
Record name Phenobarbital
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Color/Form

Crystals (3 different phases), Platelets from water, White, shining, crystalline powder, White, glistening, small crystals or a white, crystalline powder which may show polymorphism

CAS No.

50-06-6
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Melting Point

345 to 352 °F (NTP, 1992), 174 °C
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Synthesis routes and methods I

Procedure details

Ten percent (w/v) latex microparticles (number of carboxy groups approx. 0.21 mmol/g latex, mean microparticle diameter 0.2 μm, Seradyne Inc., Indianapolis, Ind.) were diluted to one percent (w/v) concentration with 10 mM 2-morpholino-ethanesulfonic acid (MES), pH 5.3 containing 0.09% (w/v) ascorbic acid sodium salt. The desired volume of 1% microparticles was measured out and the microparticles activated by the addition of N-hydroxysulfosuccinimide (sulfo-NHS) followed by the addition of N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (EDC.HCl). Both sulfo-NHS and EDC were added at a ratio of 10 moles of each reagent per mole of carboxylates present on the surface of the microparticles. After stirring for about 1 hour at room temperature, the microparticles were washed, concentrated and resuspended to a concentration of 2% by exchange of buffers into 50 mM 3-morpholinopropanesulfonic acid (MOPS), pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, in a hollow-fiber system. A solution of phenobarbital monoclonal antibodies (MAKM-29D4-IgG) in 50 mM MOPS buffer, pH 5.7, also containing 0.09% (w/v) of ascorbic acid sodium salt and 10 g/L of BSA, was added to the resuspended microparticles such that there was 0.2 mg antibody/mL of microparticle solution. The antibody-latex mixture was stirred for about 1 hour at 23-27° C. A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt, was then added to the latex mixture (1.125 mg BSA/mg latex). After stirring for 0.5-1.5 hours at 23-27° C., a solution of 11% (w/w) 2-(2-amino-ethoxy)ethanol (AEO) in water adjusted to pH 9 with HCl, was added to the latex mixture. After stirring overnight at 40-45° C., the microparticles were washed with and exchanged into storage buffer (50 mM MOPS, pH 7.4, 0.1% (w/v) BSA, 0.09% sodium azide) to a final concentration of 1% latex microparticles (w/v) which was then stored at 2-8° C. until used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
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[Compound]
Name
reagent
Quantity
10 mol
Type
reactant
Reaction Step Four
[Compound]
Name
carboxylates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of sodium phenobarbitone (8.8 g, 35 mmoles), and sodium chloroacetate (4.5 g, 38 mmoles) in methanol (250 ml) was mixed with a solution of CaCl2 (3 g) in methanol (50 ml). After addition of 5 ml DMF the mixture was refluxed for 36 hours. After removal of the solvent, the residue was treated with water (100 ml) and acidified with conc. HCl followed by extraction with chloroform. The organic layer was evaporated to dryness and the residue treated with 10% NaHCO3 solution. Extraction with chloroform and evaporation of the organic layer yielded 3 g of unreacted phenobarbital. The bicarbonate layer was acidified with conc. HCl and extracted with chloroform. Evaporation of the dried (MgSO4) chloroform yielded 4.5 g of a gummy material which solidified slowly on standing. TLC and NMR showed this to be nearly pure monoacid with only traces of unreacted phenobarbitone and dialkylated derivative.
Name
sodium phenobarbitone
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenobarbital
Reactant of Route 2
Reactant of Route 2
Phenobarbital
Reactant of Route 3
Reactant of Route 3
Phenobarbital
Reactant of Route 4
Phenobarbital
Reactant of Route 5
Phenobarbital
Reactant of Route 6
Reactant of Route 6
Phenobarbital

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